

2-(Trifluoromethyl)pyrimidine-5-carbaldehyde

molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(Trifluoromethyl)pyrimidine-5-carbaldehyde

Cat. No.: B1341779

[Get Quote](#)

An In-Depth Technical Guide to **2-(Trifluoromethyl)pyrimidine-5-carbaldehyde**: Synthesis, Properties, and Applications in Drug Discovery

This guide provides an in-depth technical overview of **2-(Trifluoromethyl)pyrimidine-5-carbaldehyde**, a key building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental properties, validated synthesis protocols, handling procedures, and its significant role in the creation of complex, biologically active molecules. This document is designed to be a practical resource, blending established chemical principles with field-proven insights to empower your research and development endeavors.

Core Molecular Profile and Physicochemical Properties

2-(Trifluoromethyl)pyrimidine-5-carbaldehyde is a fluorinated heterocyclic compound of significant interest in medicinal chemistry. The incorporation of a trifluoromethyl (-CF₃) group onto the pyrimidine scaffold imparts unique electronic properties, enhances metabolic stability, and increases lipophilicity—attributes highly sought after in modern drug design.^{[1][2]} The aldehyde functional group serves as a versatile synthetic handle for constructing more complex molecular architectures.

The fundamental properties of this compound are summarized in the table below, compiled from authoritative chemical databases.

Property	Value	Source
Molecular Weight	176.10 g/mol	[3] [4]
Molecular Formula	C ₆ H ₃ F ₃ N ₂ O	[3] [4]
CAS Number	304693-66-1	[3] [4]
Appearance	White to light yellow solid	[4]
Boiling Point	153°C	[4]
Density	1.454 g/cm ³	[4]
Flash Point	47°C	[4]
IUPAC Name	2-(trifluoromethyl)pyrimidine-5-carbaldehyde	[3]
SMILES	C1=C(C=NC(=N1)C(F)(F)F)C=O	[3]
InChIKey	GAUDQBASERVUGM-UHFFFAOYSA-N	[3]

Synthesis and Purification: A Validated Protocol

The synthesis of **2-(Trifluoromethyl)pyrimidine-5-carbaldehyde** is most effectively achieved through the selective reduction of its corresponding ester precursor, ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate. The choice of reducing agent is critical to prevent over-reduction to the alcohol. Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this transformation due to its ability to reduce esters to aldehydes at low temperatures, effectively trapping the reaction at the desired oxidation state.

Experimental Protocol: DIBAL-H Reduction of an Ester

This protocol describes the conversion of ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate to the target aldehyde.

Step 1: Reactor Preparation and Reagent Dissolution

- Under an inert atmosphere (Nitrogen or Argon), charge a dry, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel with ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate (1.0 eq).
- Dissolve the ester in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.
- Causality: An inert atmosphere is crucial to prevent quenching of the highly reactive DIBAL-H reagent by atmospheric moisture. Anhydrous solvent is mandatory for the same reason.

Step 2: Controlled Cooling

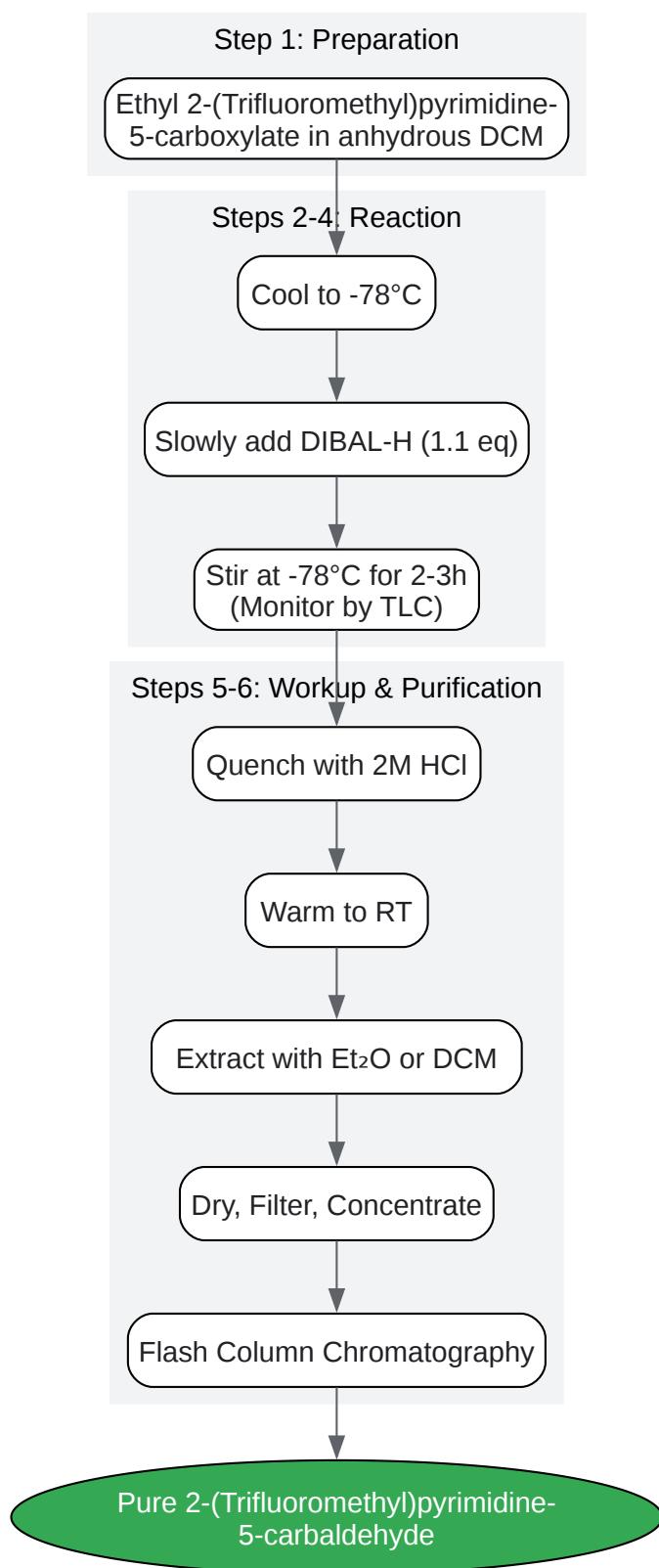
- Cool the reaction mixture to -78°C using a dry ice/acetone bath.
- Causality: The reduction is highly exothermic. Maintaining a low temperature is essential to control the reaction rate, prevent side reactions, and ensure the stability of the intermediate hemiacetal aluminate, which prevents over-reduction to the alcohol.

Step 3: Slow Addition of DIBAL-H

- Slowly add a solution of DIBAL-H (1.0 M in hexanes, 1.1 eq) to the stirred ester solution via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed -70°C.
- Causality: A slight excess of DIBAL-H ensures complete conversion of the starting material. Slow addition is paramount for temperature control and selectivity.

Step 4: Reaction Monitoring

- Stir the reaction mixture at -78°C for 2-3 hours post-addition.[\[4\]](#)
- Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ester is fully consumed.


Step 5: Reaction Quench

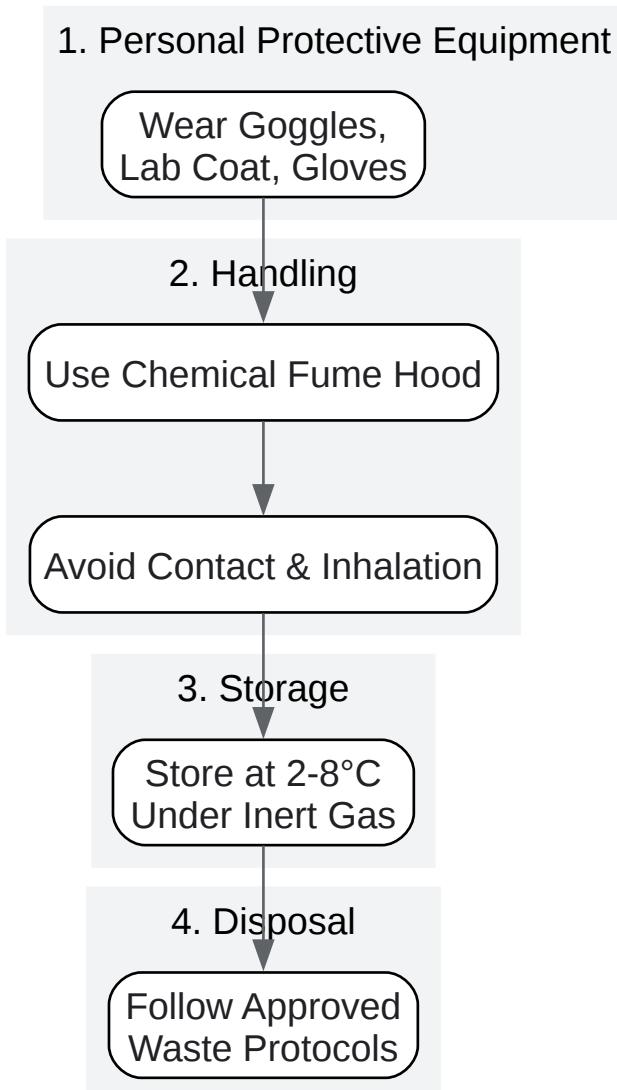
- Once the reaction is complete, quench it by the slow, dropwise addition of 2.0 M hydrochloric acid (HCl) at -78°C.^[4]
- Allow the mixture to warm gradually to ambient temperature.
- Causality: The acidic quench hydrolyzes the intermediate and neutralizes the aluminum species, precipitating them as aluminum salts, which facilitates their removal during workup.

Step 6: Extraction and Purification

- Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether or DCM.
- Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude aldehyde via flash column chromatography on silica gel to obtain the final product.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)


Caption: DIBAL-H reduction workflow for aldehyde synthesis.

Safe Handling, Storage, and Disposal

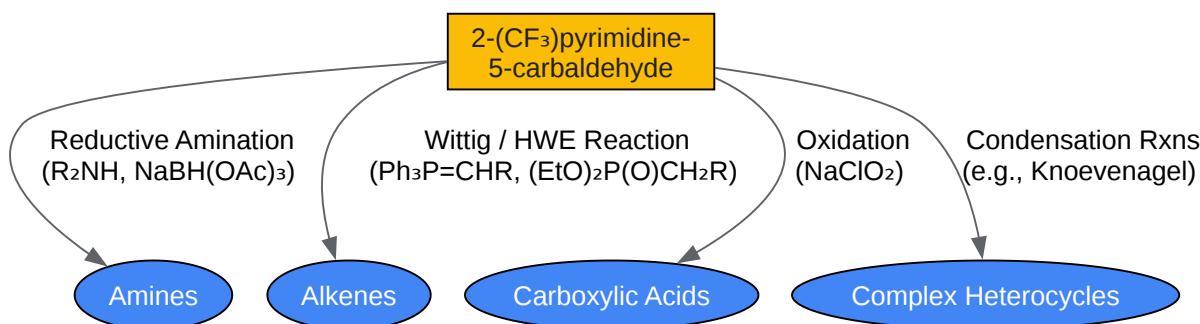
Proper handling and storage are essential for maintaining the integrity of **2-(Trifluoromethyl)pyrimidine-5-carbaldehyde** and ensuring laboratory safety.

- Handling: Always handle the compound in a well-ventilated area or a chemical fume hood.[5] [6] Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side shields, a lab coat, and chemical-resistant gloves.[5][7] Avoid inhalation of dust and contact with skin and eyes.[6][7]
- Storage: Store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[4] Keep it in a cool, dry place, ideally refrigerated at 2-8°C for long-term stability.[4] It is incompatible with strong oxidizing agents and acids.[7]
- Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.[6][7] Do not allow the product to enter drains.

Laboratory Safety Workflow

[Click to download full resolution via product page](#)

Caption: Standard safety workflow for handling chemical reagents.


Applications in Drug Discovery and Organic Synthesis

The true value of **2-(Trifluoromethyl)pyrimidine-5-carbaldehyde** lies in its utility as a versatile intermediate. The trifluoromethyl-substituted pyrimidine core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds investigated for anticancer, antiviral, and antifungal activities.[1][8][9] The aldehyde group provides a reactive site for a wide array of subsequent chemical transformations.

Key Synthetic Transformations:

- Reductive Amination: The reaction of the aldehyde with a primary or secondary amine, followed by reduction with an agent like sodium triacetoxyborohydride (STAB), is a powerful method for forming C-N bonds and introducing diverse amine-containing side chains.
- Wittig and Horner-Wadsworth-Emmons Reactions: These reactions convert the aldehyde into alkenes, allowing for carbon chain extension and the synthesis of complex olefinic structures.
- Condensation Reactions: The aldehyde can participate in various condensation reactions (e.g., Knoevenagel, Aldol) to form new C-C bonds and build molecular complexity.
- Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid using reagents like sodium chlorite, providing another key functional group for further derivatization (e.g., amide bond formation).

Synthetic Utility Diagram

[Click to download full resolution via product page](#)

Caption: Key synthetic pathways from the aldehyde intermediate.

Spectroscopic Characterization Profile

While a dedicated spectrum is not provided, the structural features of **2-(Trifluoromethyl)pyrimidine-5-carbaldehyde** allow for a confident prediction of its key spectroscopic signatures, based on data from analogous structures.^[1]

- ¹H NMR: The spectrum would be characterized by distinct signals for the three aromatic protons on the pyrimidine ring and the aldehyde proton. The aldehyde proton (CHO) would appear as a singlet significantly downfield, typically in the δ 9.5-10.5 ppm range. The pyrimidine protons would appear as singlets or doublets in the aromatic region (δ 7.5-9.5 ppm), with their exact chemical shifts influenced by the electron-withdrawing effects of the aldehyde and trifluoromethyl groups.
- ¹³C NMR: The carbon spectrum would show a highly deshielded signal for the aldehyde carbonyl carbon (C=O) around 185-195 ppm. The carbon of the trifluoromethyl group (-CF₃) would appear as a quartet due to C-F coupling. The four aromatic carbons of the pyrimidine ring would also be visible in the typical aromatic region (120-160 ppm).
- IR Spectroscopy: The infrared spectrum would be dominated by a strong, sharp absorption band corresponding to the C=O stretch of the aldehyde, typically found between 1690-1715 cm⁻¹. Strong C-F stretching bands would also be prominent in the 1100-1300 cm⁻¹ region.

Conclusion

2-(Trifluoromethyl)pyrimidine-5-carbaldehyde is more than a simple chemical; it is an enabling tool for innovation in pharmaceutical and materials science.^{[10][11]} Its unique combination of a metabolically robust, electron-deficient trifluoromethylpyrimidine core and a synthetically versatile aldehyde handle makes it a high-value intermediate. The protocols and data presented in this guide provide a solid foundation for its effective synthesis, safe handling, and strategic application in the development of next-generation chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(Trifluoromethyl)pyrimidine-5-carbaldehyde | C₆H₃F₃N₂O | CID 17750941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-TRIFLUOROMETHYL-PYRIMIDINE-5-CARBALDEHYDE CAS#: 304693-66-1 [amp.chemicalbook.com]
- 5. [fishersci.com](https://www.fishersci.com) [fishersci.com]
- 6. [file.medchemexpress.com](https://www.file.medchemexpress.com) [file.medchemexpress.com]
- 7. [fishersci.com](https://www.fishersci.com) [fishersci.com]
- 8. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 9. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 10. [chemimpex.com](https://www.chemimpex.com) [chemimpex.com]
- 11. [chemscene.com](https://www.chemscene.com) [chemscene.com]
- To cite this document: BenchChem. [2-(Trifluoromethyl)pyrimidine-5-carbaldehyde molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1341779#2-trifluoromethyl-pyrimidine-5-carbaldehyde-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com